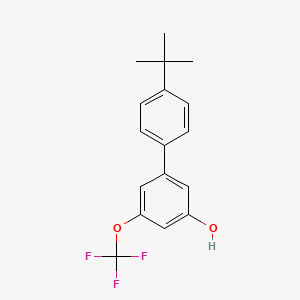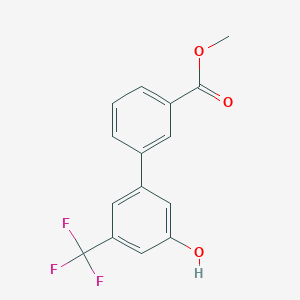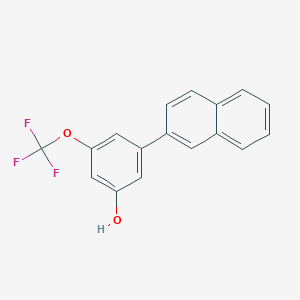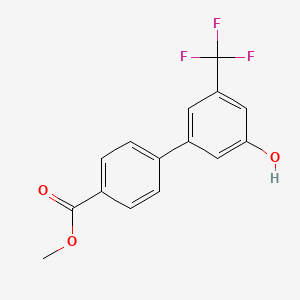
5-(3,5-Dimethoxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dimethoxyphenyl)-3-trifluoromethylphenol, or 5-DMPT-3-TFMP, is an important organic molecule that has many applications in scientific research. It is a phenol derivative that is used in a variety of ways, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as a drug for treating certain medical conditions.
Wissenschaftliche Forschungsanwendungen
5-DMPT-3-TFMP has many applications in scientific research. It is used as a reagent for the synthesis of other compounds, such as 3-trifluoromethylphenols and 3,5-dimethoxybenzyl alcohols. It is also used as a catalyst for a variety of chemical reactions, such as the synthesis of 3,5-dimethoxybenzyl alcohols and the oxidation of 3-trifluoromethylphenols. In addition, it is used in the synthesis of pharmaceutical drugs, such as anti-inflammatory agents and antibiotics.
Wirkmechanismus
The mechanism of action of 5-DMPT-3-TFMP is not yet fully understood. However, it is believed to act as a catalyst for certain chemical reactions. It is also believed to bind to certain enzymes, which can then catalyze the desired reaction. Additionally, it may act as a proton donor, donating protons to certain compounds in order to facilitate their reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPT-3-TFMP are not well understood. However, it is believed that it may have an effect on the metabolism of certain compounds, as it is known to bind to certain enzymes. Additionally, it may have an effect on the production of certain hormones, as it is known to act as a proton donor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-DMPT-3-TFMP in lab experiments is its high reactivity, which makes it suitable for a variety of reactions. Additionally, it is relatively easy to synthesize and is not toxic, making it safe to use in the lab. However, there are some limitations to its use, such as the fact that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for 5-DMPT-3-TFMP. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, it could be used in the development of new pharmaceutical drugs, as it is known to bind to certain enzymes and act as a proton donor. Finally, it could be used as a catalyst for a variety of chemical reactions, such as the synthesis of 3,5-dimethoxybenzyl alcohols and the oxidation of 3-trifluoromethylphenols.
Synthesemethoden
5-DMPT-3-TFMP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-trifluoromethylphenol with 3,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces the desired 5-DMPT-3-TFMP product in high yields. Other methods of synthesis include the reaction of 3-trifluoromethylphenol with 3,5-dimethoxyphenylmagnesium bromide and the reaction of 3-trifluoromethylphenol with 3,5-dimethoxybenzyl bromide in the presence of a base.
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-13-5-10(6-14(8-13)21-2)9-3-11(15(16,17)18)7-12(19)4-9/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJMHTUXCSJYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686670 |
Source


|
| Record name | 3',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261921-20-3 |
Source


|
| Record name | 3',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)









